Tert-butyl 2-propenyloxy(methyl)carbamate
Overview
Description
Tert-butyl 2-propenyloxy(methyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 . It is a carbamate derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in chemical research and production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-butyl 2-propenyloxy(methyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-propenyloxy(methyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Tert-butyl 2-propenyloxy(methyl)carbamate is used as a protecting group for amines in peptide synthesis.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 2-propenyloxy(methyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of enzyme inhibition, it acts by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the desired therapeutic effects, such as reducing the breakdown of cartilage in osteoarthritis .
Comparison with Similar Compounds
Tert-butyl carbamate: A commonly used protecting group for amines, similar in structure but without the propenyloxy group.
Benzyl carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: Tert-butyl 2-propenyloxy(methyl)carbamate is unique due to its propenyloxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where other carbamates may not be suitable.
Biological Activity
Tert-butyl 2-propenyloxy(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₉NO₄
- Molecular Weight : 205.25 g/mol
- CAS Number : 139115-91-6
The compound features a tert-butyl group, a propenyloxy moiety, and a carbamate functional group, contributing to its unique reactivity and biological properties.
This compound has been studied for its herbicidal properties. It acts as a selective herbicide by inhibiting specific biochemical pathways in target plants while exhibiting minimal toxicity to non-target species. The mechanism involves interference with the synthesis of essential metabolites required for plant growth.
Biological Activity
- Herbicidal Activity :
- Metabolic Stability :
- Toxicological Profile :
Case Studies
-
Field Trials :
- Field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without adversely affecting crop yield. The results indicated a favorable selectivity index, making it a viable option for integrated weed management systems.
- Comparative Studies :
Data Tables
Property | Value |
---|---|
Molecular Formula | C₉H₁₉NO₄ |
Molecular Weight | 205.25 g/mol |
Herbicidal Activity | Effective against broadleaf weeds |
Metabolic Stability | Enhanced by structural modifications |
Study Type | Findings |
---|---|
Field Trials | Effective weed control |
Toxicity Studies | Low toxicity to non-target species |
Comparative Herbicide Studies | Unique mode of action |
Properties
IUPAC Name |
tert-butyl N-methyl-N-prop-2-enoxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJBVPAQNCJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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